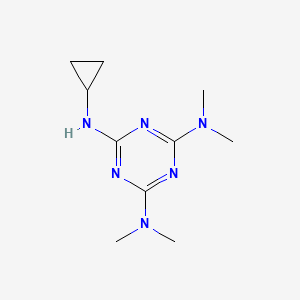
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium is a quaternary ammonium compound with a long hydrophobic alkyl chain and a hydrophilic head group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-diethylethanolamine with decyl bromide under reflux conditions. The reaction proceeds as follows:
Reactants: N,N-diethylethanolamine and decyl bromide.
Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile.
Procedure: The mixture is heated under reflux until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Product Isolation: The product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) or hydroxides (OH^-) can be used under mild conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium primarily involves its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds. Its molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N-(2-hydroxyethyl)decan-1-aminium
- N,N-Diethyl-N-(2-hydroxyethyl)octan-1-aminium
- N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium
Uniqueness
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and its ability to interact with biological membranes.
Propiedades
Número CAS |
72255-20-0 |
|---|---|
Fórmula molecular |
C16H36NO+ |
Peso molecular |
258.46 g/mol |
Nombre IUPAC |
decyl-diethyl-(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C16H36NO/c1-4-7-8-9-10-11-12-13-14-17(5-2,6-3)15-16-18/h18H,4-16H2,1-3H3/q+1 |
Clave InChI |
GKYWDHMBFFLILN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[N+](CC)(CC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)
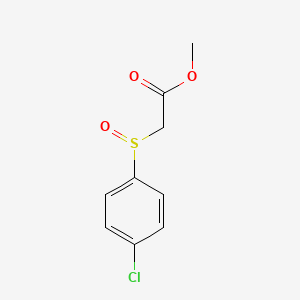
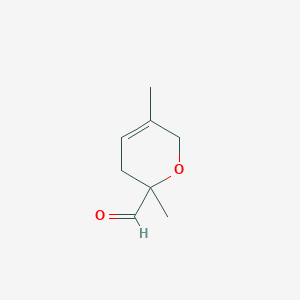
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
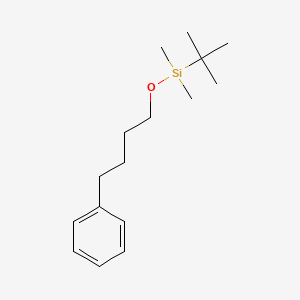
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
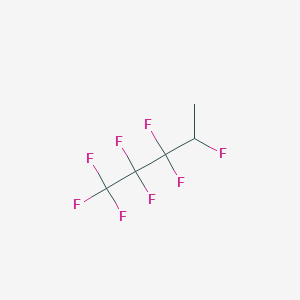
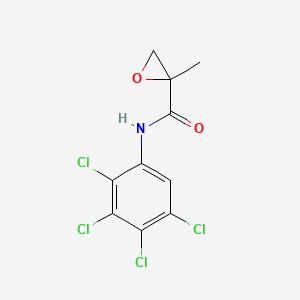


![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
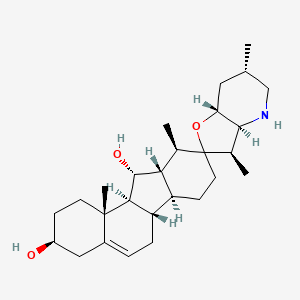
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
